
7-(4-chlorobenzyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that were synthesized and studied for their structure-activity relationships . These compounds have been explored as potential antitubercular agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines . The reaction is carried out in isopropanol, with a few drops of concentrated HCl added . The reaction mixture is refluxed for 12-48 hours, then allowed to reach room temperature . Water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound includes different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . These substitutions contribute to the structure-activity relationships of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines in the presence of concentrated HCl . The reaction is carried out under reflux conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its drug-likeness . All the potent compounds from this series, including this one, have a ClogP value less than 4 and a molecular weight less than 400 . These properties are likely to maintain drug-likeness during lead optimization .Scientific Research Applications
5-HT Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explored a series of derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds similar to the specified chemical. These compounds were evaluated for their affinity and selectivity for serotonin (5-HT) receptors 1A, 2A, and 7. One of the compounds showed antidepressant-like and anxiolytic-like activity in mice, highlighting the potential of these derivatives in psychotropic research (Chłoń-Rzepa et al., 2013).
Synthesis and Cardiovascular Activity
Another study by Chłoń-Rzepa et al. (2004) synthesized variants of this compound and tested them for cardiovascular activity. They found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity. This suggests potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Anticancer and Antiviral Activities
Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, similar in structure to the specified compound, and evaluated their anticancer, anti-HIV-1, and antimicrobial activities. One derivative exhibited considerable anticancer activity against specific cancer cell lines, and others showed moderate anti-HIV-1 activity, indicating potential for antineoplastic and antiviral research (Ashour et al., 2012).
Future Directions
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-17-14-18-12-11(13(22)20(3)15(23)19(12)2)21(14)8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOZCCWJNURNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

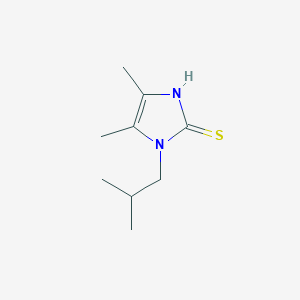
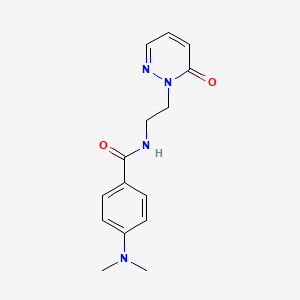
![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2472852.png)
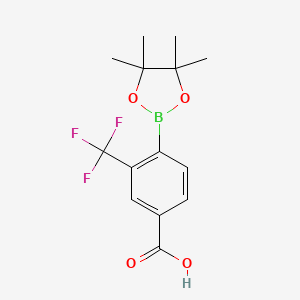
![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2472857.png)
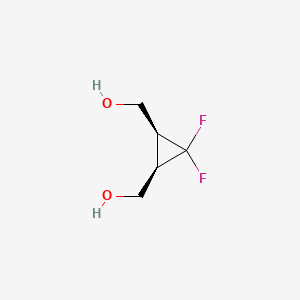
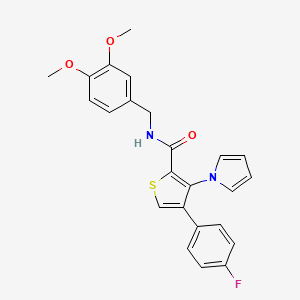
![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)
![(E)-16-(2-fluorobenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2472864.png)
![4-(cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2472866.png)
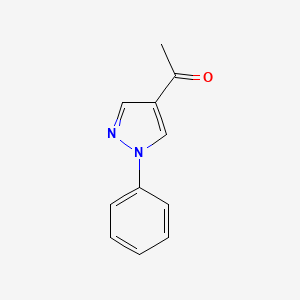

![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)